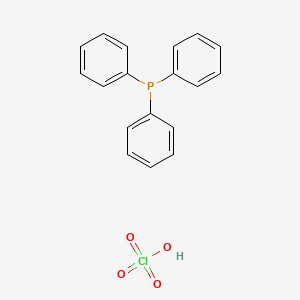

Perchloric acid;triphenylphosphane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

76021-76-6 |

|---|---|

Molecular Formula |

C18H16ClO4P |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

perchloric acid;triphenylphosphane |

InChI |

InChI=1S/C18H15P.ClHO4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5) |

InChI Key |

FIWXTHWTRAKBFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylphosphonium Perchlorate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to triphenylphosphonium perchlorate (B79767), primarily through the reaction of triphenylphosphine (B44618) with perchloric acid or by exchanging a different anion for the perchlorate ion.

Reactions Involving Perchloric Acid and Triphenylphosphane

The most direct method for the preparation of triphenylphosphonium perchlorate involves the reaction of triphenylphosphine (triphenylphosphane) with perchloric acid. This acid-base reaction leads to the protonation of the phosphorus atom, forming the triphenylphosphonium cation, which is then associated with the perchlorate anion.

A typical procedure involves treating a solution of triphenylphosphine in a suitable solvent, such as tetrahydrofuran, with an equivalent amount of aqueous perchloric acid. researchgate.net The resulting product, triphenylphosphonium perchlorate, precipitates and can be isolated. The structure of the resulting salt consists of discrete triphenylphosphonium cations ([Ph₃PH]⁺) and perchlorate anions (ClO₄⁻). researchgate.net X-ray crystallography studies have confirmed the slightly distorted tetrahedral geometry around the phosphorus atom. researchgate.net

| Reactants | Solvent | Product | Key Findings |

| Triphenylphosphine, Perchloric Acid | Tetrahydrofuran | Triphenylphosphonium perchlorate | Forms C₁₈H₁₅PH⁺·ClO₄⁻ ion pairs. researchgate.net |

Anion Exchange Routes

Anion exchange provides a versatile method for the synthesis of triphenylphosphonium perchlorate, especially when the corresponding halide salt is more readily accessible. This strategy involves preparing a triphenylphosphonium salt with a different counterion, such as a halide, and then exchanging it for a perchlorate anion.

This is often achieved by reacting an aryl halide with triphenylphosphine in the presence of a nickel catalyst to form a tetraarylphosphonium halide. researchgate.net The subsequent anion exchange can be performed to yield the desired perchlorate salt. researchgate.net Another common approach involves the use of a saturated aqueous solution of sodium perchlorate (NaClO₄). When added to a solution containing a phosphonium (B103445) salt with a different anion, the less soluble triphenylphosphonium perchlorate precipitates out of the solution, driving the reaction forward. nih.gov This method is particularly useful for isolating and purifying phosphonium salts that are initially synthesized as chlorides or bromides. nih.gov

Synthesis of Substituted and Functionalized Triphenylphosphonium Perchlorate Salts

The versatility of phosphonium salt chemistry allows for the preparation of a wide range of substituted and functionalized derivatives, including those incorporating heterocyclic and organometallic moieties, as well as multi-phosphonium species.

Preparation of Heterocyclic Triphenylphosphonium Perchlorates (e.g., Oxazolyl Derivatives)

A variety of heterocyclic triphenylphosphonium perchlorates have been synthesized, with oxazole (B20620) derivatives being a notable example. These compounds are often prepared through multi-step synthetic sequences. For instance, [5-(2-alkylamino)-2-R-1,3-oxazol-4-yl]triphenylphosphonium perchlorates can be synthesized by reacting the appropriate oxazole precursor with an amine, followed by the addition of a saturated aqueous solution of sodium perchlorate to precipitate the final product. nih.gov

Another strategy involves the oxidation of a precursor with hydrogen peroxide in acetic acid, followed by treatment with aqueous sodium perchlorate to isolate the perchlorate salt. nih.gov These methods allow for the introduction of various substituents onto the oxazole ring, leading to a diverse library of functionalized phosphonium salts. researchgate.netnih.gov

| Starting Material | Reagents | Product | Reference |

| 1,3-Oxazol-4-yltriphenylphosphonium precursor | Amine, NaClO₄ (aq) | [5-(2-alkylamino)-2-R-1,3-oxazol-4-yl]triphenylphosphonium perchlorate | nih.gov |

| Betaine precursor | Benzyl (B1604629) chloride, H₂O₂, Acetic acid, NaClO₄ (aq) | 1,3-oxazol-4-yltriphenylphosphonium perchlorate | nih.gov |

Formation of Organometallic Triphenylphosphonium Perchlorates (e.g., Ferrocenyltriphenylphosphonium Perchlorate)

The synthesis of organometallic triphenylphosphonium perchlorates introduces a metal center into the cationic structure, leading to compounds with unique electronic and reactive properties. A key example is ferrocenyltriphenylphosphonium perchlorate.

The formation of ferrocenyltriphenylphosphonium perchlorate can be achieved through the reaction of a haloferrocene with tetrakis(acetonitrilo)copper(I) perchlorate in the presence of triphenylphosphine. nih.gov This reaction proceeds in good yield and the presence of triphenylphosphine is crucial for the formation of the quaternary phosphonium salt. nih.gov The mechanism is thought to involve the coordination of the phosphine (B1218219) to an intermediate copper(I) complex. nih.gov

| Reactants | Reagents | Product | Yield |

| Haloferrocene, Triphenylphosphine | Tetrakis(acetonitrilo)copper(I) perchlorate | Ferrocenyltriphenylphosphonium perchlorate | Good |

Synthesis of Bis- and Poly-phosphonium Perchlorate Derivatives

The synthesis of molecules containing two or more triphenylphosphonium perchlorate units presents unique synthetic challenges and opportunities.

One approach to a bis-phosphonium salt involves the reaction of triphenylphosphine with epichlorohydrin. This reaction can lead to the dimerization of the oxirane ring to form a dioxane structure, resulting in ((1,4-dioxane-2,5-diyl)bis(methylene))bis(triphenylphosphonium) chloride. nih.gov This chloride salt could then potentially undergo anion exchange to yield the corresponding bis-perchlorate.

The development of polymeric materials incorporating phosphonium perchlorate moieties is an area of interest for creating functional polymers. While not a direct synthesis of a poly(triphenylphosphonium perchlorate), related research has shown the use of perchlorate salts in polymerization processes. For example, poly(vinylpyrrolidonium) perchlorate has been used as a catalyst in organic reactions. researchgate.net Furthermore, copper(II) perchlorate has been employed as an oxidant in the one-step chemical synthesis of doped polythiophene, indicating the role of the perchlorate anion in polymerization and material properties. unison.mx

| Reactants | Intermediate/Product | Potential Final Product | Key Aspect |

| Triphenylphosphine, Epichlorohydrin | ((1,4-dioxane-2,5-diyl)bis(methylene))bis(triphenylphosphonium) chloride nih.gov | ((1,4-dioxane-2,5-diyl)bis(methylene))bis(triphenylphosphonium) perchlorate | Dimerization to form a bis-phosphonium salt. |

| Vinylpyrrolidone, Perchloric acid | Poly(vinylpyrrolidonium) perchlorate researchgate.net | N/A | Use as a polymeric catalyst. |

| Thiophene, Copper(II) perchlorate | Doped Polythiophene unison.mx | N/A | Perchlorate as an oxidant in polymerization. |

Structural Elucidation and Crystallographic Analysis of Triphenylphosphonium Perchlorate and Its Complexes

Single Crystal X-ray Diffraction Studies of Triphenylphosphonium Perchlorate (B79767)

Single-crystal X-ray diffraction analysis of triphenylphosphonium perchlorate, C₁₈H₁₆P⁺·ClO₄⁻, provides a definitive structural characterization of the salt. The compound crystallizes in the orthorhombic system with the space group Pnma. researchgate.net The crystal structure consists of triphenylphosphonium cations ([Ph₃PH]⁺) and perchlorate anions (ClO₄⁻) organized in a specific lattice. researchgate.net

In the solid state, both the cation and the anion exhibit specific symmetries; each ion is situated on a crystallographic mirror plane. researchgate.net The phosphorus atom at the core of the cation adopts a slightly distorted tetrahedral geometry, a common feature for such phosphonium (B103445) salts. researchgate.net The determination of the crystal structure allows for precise measurement of unit cell dimensions, bond lengths, and angles, which are fundamental for understanding the compound's properties. researchgate.netyoutube.com

Key crystallographic data for triphenylphosphonium perchlorate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆P⁺·ClO₄⁻ |

| Formula Weight | 362.73 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.6695 (18) |

| b (Å) | 13.113 (2) |

| c (Å) | 12.488 (2) |

| V (ų) | 1747.2 (5) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.379 |

| Temperature (K) | 294 |

| Data sourced from Zhu, Dai, and Zhang (2007). researchgate.net |

Crystal Engineering and Supramolecular Interactions in Triphenylphosphonium Perchlorate Structures

The identity of the anion in a phosphonium salt has a profound influence on the resulting crystal packing and supramolecular assembly. nih.gov Different anions offer distinct geometries, sizes, and hydrogen bond accepting capabilities, which in turn dictate the nature of the intermolecular interactions. frontiersin.org For instance, a study on triphenylsulfonium (B1202918) salts with different anions (perchlorate, triiodide, and hexafluorophosphate) demonstrated that each salt adopts a unique crystal structure dominated by different types of contacts. nih.gov In the perchlorate salt, O⋯H contacts are most significant, while the triiodide and hexafluorophosphate (B91526) structures are characterized by I⋯H and F⋯H contacts, respectively. nih.gov

This principle extends to phosphonium salts, where changing the anion from perchlorate to others like halides or complex anions can lead to different packing motifs, such as layered structures or complex three-dimensional networks. frontiersin.orgnih.gov The anion's ability to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, directly engineers the final crystalline architecture. frontiersin.orgnih.gov

In addition to hydrogen bonding, interactions involving aromatic π-systems are pivotal in the structures of triphenylphosphine-containing compounds. nih.gov

Anion–π Interactions: This is a non-covalent force between an anion and the electron-poor face of a π-system. researchgate.net Electron-deficient aromatic rings, such as those in certain coordination complexes, can interact favorably with anions like perchlorate. nih.govat.uanih.gov The perchlorate ion can position itself over the face of an aromatic ring, engaging in a stabilizing interaction. nih.govrsc.org Theoretical and experimental studies on various metal complexes have confirmed that ClO₄⁻ groups can display significant anion–π interactions with triazine rings and other π-acidic systems, influencing the molecular aggregation and crystal packing. nih.govnih.gov

Triphenylphosphine (B44618) is a ubiquitous ligand in coordination chemistry, and its complexes are often isolated with non-coordinating anions like perchlorate. The perchlorate ion is generally considered weakly coordinating, allowing the structural features of the primary coordination sphere of the metal complex to be studied in detail.

A notable example is tris(triphenylphosphine)rhodium(I) perchlorate, [Rh(PPh₃)₃]ClO₄. This compound was identified as the first formally three-coordinate d⁸ complex, possessing a novel structure. acs.orgacs.org In such a complex, the rhodium(I) center is coordinated to three triphenylphosphine ligands. The low coordination number is stabilized by the bulky nature of the PPh₃ ligands. The perchlorate ion resides outside the primary coordination sphere as a counterion, balancing the positive charge of the [Rh(PPh₃)₃]⁺ cation. acs.org The structural analysis of this and related complexes provides valuable information on the geometry and electronic properties of low-coordinate transition metal centers. acs.orgwikipedia.org

Structural Characterization of Metal Complexes Featuring Triphenylphosphine Ligands with Perchlorate Counterions

Iridium(III) Complexes

Iridium(III) forms a variety of complexes incorporating triphenylphosphine and perchlorate ions. These complexes are significant in the study of coordination chemistry and catalysis.

One such complex is dinitrosylbis(triphenylphosphine)iridium(I) perchlorate, [Ir(NO)₂(P(C₆H₅)₃)₂][ClO₄]. acs.org Another well-characterized example is hydridonitrosyltris(triphenylphosphine)iridium(I) perchlorate, [IrH(NO)(P(C₆H₅)₃)₃][ClO₄]. acs.org

Research has also described dicationic Iridium(III) complexes, such as those with the general structure [IrH₂(PPh₃)₂(H₂O)₂]⁺, which are precursors to active hydrogenation catalysts. vt.edu Cationic iridium(III) complexes with dendritic carbazole (B46965) ligands have also been synthesized and characterized, exhibiting interesting photophysical properties. nih.gov The structure of carbonyldichlorohydridobis(triphenylphosphine)iridium(III) has been determined to be an octahedral complex with trans phosphine (B1218219) and cis chloride ligands. researchgate.net

Nickel(I) and Nickel(II) Complexes

Nickel complexes involving triphenylphosphine and perchlorate are notable for their structural diversity and relevance in catalysis. The synthesis of cationic nickel(I) complexes, such as [Ni{P(CH₂CH₂PPh₂)₃}]ClO₄ and [Ni{N(CH₂CH₂AsPh₂)₃}(PPh₃)]ClO₄, has been achieved through the reaction of a nickel(0) derivative with a suitable tripod-like ligand and triphenylmethyl perchlorate. rsc.orgrsc.org The former complex displays a trigonal-pyramidal geometry, while the latter adopts a distorted trigonal-bipyramidal geometry. rsc.orgrsc.org

Nickel(II) also forms stable complexes with triphenylphosphine. For instance, the mononuclear complex Ni(dppe)Cl₂ (where dppe = 1,2-bis(diphenylphosphino)ethane) can be prepared from nickel(II) chloride and the diphosphine ligand. asianpubs.org The reaction of nickel(II) perchlorate with a bidentate P,N-ligand can lead to P-C bond cleavage, resulting in a five-coordinate nickel(II) complex. researchgate.net Monodentate phosphine-ligated nickel compounds like [Ni(PPh₃)₄] are important catalysts in various reactions. strath.ac.ukresearchgate.net The synthesis of dichlorobis(triphenylphosphine)nickel(II) and dithiocyanatobis(triphenylphosphine)nickel(II) has also been reported. youtube.com

Template condensation of 2-acetylpyridine (B122185) with a tetraamine (B13775644) in the presence of Nickel(II) perchlorate yields a pentadentate Schiff base complex, Ni(ppe-py)(H₂O)₂, where the nickel ion is in an octahedral environment. nih.gov

Oxidorhenium(V) Complexes

Oxidorhenium(V) complexes containing triphenylphosphine are a significant class of compounds, often used as precursors in the synthesis of other rhenium complexes. wikipedia.org The compound oxotrichlorobis(triphenylphosphine)rhenium(V), [ReOCl₃(PPh₃)₂], is a well-known example. It is a yellow, air-stable solid with an octahedral coordination geometry around the rhenium atom, which is in a +5 oxidation state. wikipedia.org

These complexes can be synthesized by reacting perrhenic acid with triphenylphosphine in an acidic medium. wikipedia.org They are precursors to a variety of other oxo-, nitrido-, and hydrido-rhenium complexes. wikipedia.org Oxidorhenium(V) complexes with N-heterocyclic carbene ligands have also been synthesized and characterized. researchgate.net Furthermore, oxidorhenium(V) complexes can catalyze the reduction of stable oxyanions like perchlorate. nih.gov A range of oxidorhenium(V) complexes with different ligands, such as picolinic acid derivatives and 2-hydroxypyridine, have been synthesized and structurally characterized. bg.ac.rsresearchgate.netbg.ac.rs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the structural elucidation of triphenylphosphonium perchlorate and its metal complexes.

¹H NMR: In the ¹H NMR spectrum of triphenylphosphine, the protons of the phenyl groups typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). chemicalbook.comchemicalbook.com For triphenylphosphonium compounds, these signals may shift slightly upon coordination to a metal center or protonation. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum of triphenylphosphine shows signals for the carbon atoms of the phenyl rings. chemicalbook.comchemicalbook.com The carbon atom directly bonded to the phosphorus atom (C1) exhibits a characteristic coupling to the phosphorus nucleus (¹J(P,C)). rsc.org This coupling is a valuable diagnostic tool for identifying phosphorus-containing compounds.

³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds due to the high natural abundance and sensitivity of the ³¹P nucleus. oxinst.comorganicchemistrydata.orgmagritek.com The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment. oxinst.comresearchgate.net For instance, trivalent phosphorus compounds like triphenylphosphine resonate at a different chemical shift compared to their pentavalent counterparts like triphenylphosphine oxide. oxinst.comchempap.org In metal complexes, the coordination of triphenylphosphine to a metal center results in a significant change in the ³¹P chemical shift. magritek.comyoutube.com

Table 1: Representative NMR Data for Triphenylphosphine and Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Triphenylphosphine | ¹H | 7.08 - 7.88 | CDCl₃ |

| Triphenylphosphine | ¹³C | 128.5, 131.6, 132.9 | CDCl₃ |

| Triphenylphosphine | ³¹P | ~ -5 | CDCl₃ |

| Triphenylphosphine Oxide | ³¹P | ~ 25-30 | CDCl₃ |

This table provides approximate chemical shift ranges. Actual values can vary depending on the specific experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in triphenylphosphonium perchlorate and its complexes.

The perchlorate ion (ClO₄⁻), which has a tetrahedral geometry, exhibits characteristic vibrational modes in the infrared spectrum. The most prominent of these is a strong, broad absorption band around 1100 cm⁻¹ (ν₃, antisymmetric stretch) and a medium intensity band near 620 cm⁻¹ (ν₄, antisymmetric bend). nih.govaip.orgresearchgate.netpublish.csiro.au The presence of these bands is a strong indicator of the perchlorate anion in a compound. researchgate.net

The triphenylphosphine ligand also has a distinct infrared spectrum with characteristic absorptions arising from the vibrations of the P-C bonds and the phenyl rings. Upon coordination to a metal, the vibrational frequencies of the triphenylphosphine ligand can shift, providing information about the metal-ligand bond.

Table 2: Characteristic FT-IR Frequencies for the Perchlorate Ion

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν₁ | ~930 | Symmetric Stretch (Raman active, often weak in IR) |

| ν₂ | ~460 | Symmetric Bend (Raman active, often weak in IR) |

| ν₃ | ~1100 | Antisymmetric Stretch (Strong, broad in IR) |

| ν₄ | ~620 | Antisymmetric Bend (Medium in IR) |

This table provides typical wavenumber ranges for the perchlorate ion. The exact positions can be influenced by the cation and the crystal lattice environment. nih.govresearchgate.net

Reaction Mechanisms Involving Triphenylphosphonium Perchlorate As a Catalyst or Intermediate

Mechanistic Pathways in Electrophilic Substitution Reactions Catalyzed by Triphenylphosphonium Perchlorate (B79767)

Triphenylphosphonium perchlorate has demonstrated its efficacy as a catalyst in electrophilic substitution reactions, particularly with electron-rich aromatic systems like indoles. The catalytic activity is primarily attributed to the Lewis acidic nature of the triphenylphosphonium cation, which can activate electrophiles, rendering them more susceptible to nucleophilic attack by the indole (B1671886) ring.

Acylation of Indoles

The acylation of indoles, a fundamental transformation for the synthesis of valuable building blocks, can be effectively catalyzed by triphenylphosphonium perchlorate. The reaction typically involves the introduction of an acyl group at the C-3 position of the indole nucleus. The proposed mechanistic pathway commences with the activation of the acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, by the triphenylphosphonium cation.

The coordination of the triphenylphosphonium cation to a carbonyl oxygen of the acylating agent enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the electron-rich C-3 position of the indole ring, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a proton from the nitrogen atom and the departure of the leaving group from the acylating agent, often assisted by the conjugate base of the acid catalyst, regenerates the aromaticity of the indole ring and yields the 3-acylindole product. The triphenylphosphonium perchlorate catalyst is regenerated in the process, allowing it to participate in further catalytic cycles.

A plausible mechanism for the triphenylphosphonium perchlorate-catalyzed acylation of indole with acetic anhydride is depicted below:

Step 1: Activation of the Acylating Agent The triphenylphosphonium cation ([Ph₃P-H]⁺) coordinates to one of the carbonyl oxygens of acetic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Indole The electron-rich C-3 position of the indole molecule attacks the activated carbonyl carbon, leading to the formation of a resonance-stabilized cationic intermediate.

Step 3: Deprotonation and Rearomatization A base (e.g., another molecule of indole or the perchlorate anion) abstracts the proton from the nitrogen atom of the indole ring, leading to the formation of a neutral intermediate.

Step 4: Elimination of the Leaving Group The intermediate collapses, eliminating a molecule of acetic acid and the triphenylphosphine (B44618) oxide, to afford the final product, 3-acetylindole, and regenerate the catalyst.

The yields of 3-acylindoles are generally high under these conditions, demonstrating the efficiency of triphenylphosphonium perchlorate as a catalyst for this transformation.

Bis-indolylmethane Formation

The synthesis of bis-indolylmethanes, compounds with two indole moieties linked by a methylene (B1212753) bridge, is another important electrophilic substitution reaction catalyzed by triphenylphosphonium perchlorate. These molecules are of significant interest due to their presence in various natural products and their diverse biological activities. The reaction involves the condensation of two equivalents of indole with an aldehyde or ketone.

The catalytic cycle is initiated by the activation of the carbonyl compound by the triphenylphosphonium cation. Coordination of the cation to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic C-3 position of an indole molecule. This leads to the formation of an indolylcarbinol intermediate.

Under the acidic conditions provided by the catalyst, the hydroxyl group of the indolylcarbinol is protonated, forming a good leaving group (water). The subsequent loss of water generates a highly reactive and resonance-stabilized azafulvenium ion. This electrophilic intermediate is then rapidly attacked by a second molecule of indole at the C-3 position. The final deprotonation step restores the aromaticity of the second indole ring and yields the bis-indolylmethane product, regenerating the triphenylphosphonium perchlorate catalyst.

The efficiency of this method is highlighted by the good to excellent yields obtained for a variety of aldehydes and indoles. mdpi.com The use of a phosphonium (B103445) salt catalyst, such as benzyltriphenylphosphonium (B107652) bromide, has also been reported for the solvent-free synthesis of bis(indolyl)methanes, further underscoring the utility of this class of catalysts. researchgate.net

| Entry | Aldehyde | Indole | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Indole | RuCl₃·3H₂O | 87 |

| 2 | 4-Chlorobenzaldehyde | Indole | RuCl₃·3H₂O | 92 |

| 3 | 4-Methoxybenzaldehyde | Indole | RuCl₃·3H₂O | 85 |

| 4 | Benzaldehyde | 2-Methylindole | RuCl₃·3H₂O | 82 |

Mechanistic Investigations of Diels-Alder Reactions Catalyzed by Triphenylphosphonium Perchlorate

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The catalytic prowess of triphenylphosphonium perchlorate extends to this class of reactions, particularly the imino Diels-Alder variant.

Imino Diels-Alder Reactions

The imino Diels-Alder reaction, involving the cycloaddition of an imine with a diene, is a valuable method for the synthesis of nitrogen-containing heterocycles. Triphenylphosphonium perchlorate has been identified as an efficient catalyst for these reactions, promoting the formation of complex molecular architectures. tandfonline.comtandfonline.com

The catalytic role of triphenylphosphonium perchlorate in imino Diels-Alder reactions is to activate the imine component. The low electrophilicity of imines often necessitates the use of a catalyst to facilitate their reaction with dienophiles. The triphenylphosphonium cation coordinates to the nitrogen atom of the imine, thereby lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO). This activation enhances the imine's reactivity as a dienophile. tandfonline.com

In a typical reaction, the triphenylphosphonium perchlorate-activated imine undergoes a [4+2] cycloaddition with an electron-rich diene. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of a tetrahydropyridine (B1245486) derivative. The catalyst is then released, ready to engage in another catalytic cycle. This methodology has been successfully applied to the synthesis of various heterocyclic frameworks, including azabicyclo[2.2.2]octan-5-ones and indolylquinolines. tandfonline.comtandfonline.com

For instance, the reaction of Schiff bases with cyclohex-2-enone, catalyzed by triphenylphosphonium perchlorate, affords azabicyclo[2.2.2]octan-5-ones in good yields. tandfonline.com Similarly, the cycloaddition of indolylimines with electron-rich dienophiles like 3,4-dihydro-2H-pyran and cyclopentadiene (B3395910), catalyzed by triphenylphosphonium perchlorate, provides a diastereoselective route to indolylquinolines. tandfonline.com The catalyst's affordability and the mild reaction conditions make this a practical approach for the synthesis of these important heterocyclic compounds. tandfonline.com

| Entry | Imine | Dienophile | Catalyst (mol%) | Yield (%) | Reference |

| 1 | N-Benzylidene aniline | Cyclohex-2-enone | TPP (40) | - | tandfonline.com |

| 2 | Indolylimine | 3,4-Dihydro-2H-pyran | TPP (20) | 60 | tandfonline.com |

| 3 | Substituted Indolylimines | Cyclopentadiene | TPP (20) | - | tandfonline.com |

TPP: Triphenylphosphonium perchlorate

Role of Triphenylphosphonium Perchlorate in Redox Processes

While primarily recognized for its role as a Lewis acid catalyst, the components of triphenylphosphonium perchlorate can also participate in redox reactions under specific conditions.

Catalytic Applications and Synthetic Utility of Triphenylphosphonium Perchlorate

Catalysis of Organic Transformations by Triphenylphosphonium Perchlorate (B79767)

Triphenylphosphonium perchlorate, the salt formed from triphenylphosphine (B44618) and perchloric acid, has emerged as a versatile and efficient catalyst in a variety of organic transformations. researchgate.net Its catalytic activity stems primarily from its nature as a stable, solid acid catalyst that is easy to handle. The compound consists of a triphenylphosphonium cation ([C₁₈H₁₅PH]⁺) and a perchlorate anion (ClO₄⁻). researchgate.net The proton associated with the phosphonium (B103445) cation imparts Brønsted acidity, enabling it to catalyze reactions that proceed through protonation or activation of substrates.

Acid-Catalyzed Reactions

The catalytic utility of triphenylphosphonium perchlorate is rooted in its ability to function as a mild and selective acid catalyst. Formed by the reaction of the weak base triphenylphosphine with the strong perchloric acid, the resulting salt possesses a protonated phosphonium cation that can act as a proton donor. researchgate.net This characteristic allows it to activate functional groups, such as carbonyls and indoles, by protonation, thereby facilitating nucleophilic attack and subsequent transformations. Unlike strong mineral acids, it is a non-hygroscopic, crystalline solid, which simplifies its handling, measurement, and removal from reaction mixtures, making it an attractive option for various synthetic procedures.

C-C Bond Formation Reactions

Triphenylphosphonium perchlorate has proven to be an effective catalyst for several crucial carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules. Its role as an acid catalyst is pivotal in activating substrates for electrophilic substitution and cycloaddition reactions.

Triphenylphosphonium perchlorate (TPP) effectively catalyzes the acetylation of indoles using acetic anhydride (B1165640). researchgate.net This reaction proceeds via electrophilic substitution at the electron-rich C-3 position of the indole (B1671886) ring to furnish 3-acetyl indoles, which are important intermediates in medicinal chemistry. The catalyst activates the acetic anhydride, enhancing its electrophilicity and facilitating the attack by the indole nucleus. The reaction is efficient and showcases the utility of TPP as a catalyst for C-C bond formation in the synthesis of functionalized heterocycles. researchgate.net

Table 1: Triphenylphosphonium Perchlorate Catalyzed Acetylation of Indoles

| Indole Substrate | Product | Notes |

|---|---|---|

| Indole | 3-Acetylindole | Direct acetylation at the C-3 position. researchgate.net |

| 2-Methylindole | 3-Acetyl-2-methylindole | The reaction proceeds efficiently despite the presence of a substituent on the indole ring. |

While specific studies detailing the use of triphenylphosphonium perchlorate in Diels-Alder reactions are not extensively documented, its function as a Brønsted or Lewis acid catalyst suggests its potential utility in this domain. Acid catalysts are known to accelerate Diels-Alder cycloadditions, particularly those involving α,β-unsaturated carbonyl compounds as dienophiles. The catalyst can protonate the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the electronic demand of the dienophile, leading to a faster reaction rate and often improved regioselectivity and endo/exo selectivity. The reaction between a diene like cyclopentadiene (B3395910) and a dienophile such as methyl vinyl ketone is a classic example where such catalysis would be beneficial.

Table 2: Representative Acid-Catalyzed Diels-Alder Reaction

| Diene | Dienophile | Potential Product (endo favored) | Catalyst's Role |

|---|---|---|---|

| Cyclopentadiene | Methyl vinyl ketone | 5-Acetyl-2-norbornene | Activates the dienophile by protonating the carbonyl group. |

| Isoprene | Acrolein | 4-Methyl-3-cyclohexene-1-carboxaldehyde | Lowers the LUMO energy of the dienophile, accelerating the [4+2] cycloaddition. |

Triphenylphosphonium perchlorate is a highly efficient catalyst for the synthesis of bis(indolyl)methane derivatives. researchgate.net These compounds are prepared through the electrophilic substitution reaction of indoles with various aldehydes or ketones. researchgate.netmdpi.com The catalyst activates the carbonyl compound by protonation, which is then attacked by two equivalents of indole at the C-3 position, leading to the formation of the product. researchgate.net This method is valued for its operational simplicity and effectiveness in producing a wide range of bis(indolyl)methanes, which are known for their significant biological activities. researchgate.net

Table 3: Synthesis of Bis(indolyl)methanes Catalyzed by Triphenylphosphonium Perchlorate. researchgate.net

| Indole | Aldehyde | Product |

|---|---|---|

| Indole | Benzaldehyde | 3,3'-(Phenylmethylene)bis(1H-indole) |

| Indole | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) |

| Indole | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) |

| Indole | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) |

Transesterification of β-Ketoesters

The application of triphenylphosphonium perchlorate can be extended to the transesterification of β-ketoesters. While triphenylphosphine itself is a known catalyst for this transformation, the acidic nature of its perchlorate salt offers an alternative catalytic pathway. researchgate.net In an acid-catalyzed mechanism, the triphenylphosphonium perchlorate would protonate the ester carbonyl group of the β-ketoester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This process is particularly useful for synthesizing various β-ketoesters, which are valuable synthons in organic chemistry due to their dual nucleophilic and electrophilic character. researchgate.net

Table 4: Representative Transesterification of a β-Ketoester

| β-Ketoester | Alcohol | Product | Proposed Catalyst Role |

|---|---|---|---|

| Ethyl acetoacetate | Benzyl (B1604629) alcohol | Benzyl acetoacetate | Protonation of the ester carbonyl to facilitate nucleophilic attack by benzyl alcohol. |

| Methyl acetoacetate | Isopropanol | Isopropyl acetoacetate | Activation of the β-ketoester for reaction with a secondary alcohol. |

Oxidation of Organic Substrates

Based on available scientific literature, triphenylphosphonium perchlorate is not commonly employed as a catalyst for the oxidation of organic substrates. This is because the phosphorus center in the triphenylphosphonium cation ([HP(C₆H₅)₃]⁺) is already in a high oxidation state (P(V)). Catalytic oxidation typically requires a catalyst that can cycle between different oxidation states, accepting and donating electrons.

Conversely, its precursor, triphenylphosphine (PPh₃), is well-known to act as a reducing agent in various chemical reactions, itself being oxidized to triphenylphosphine oxide (OPPh₃). For instance, triphenylphosphine is used to reduce peroxides, a reaction that can be used for the quantitative analysis of peroxide compounds in the oxidation products of organic materials acs.orgnih.gov. In this process, the hydroperoxides are reduced to their corresponding alcohols, while triphenylphosphine is converted to triphenylphosphine oxide acs.org. The low activation energy for the reaction between triphenylphosphine and hydroperoxides underscores its efficacy as a reducing agent, not an oxidation catalyst acs.org. Therefore, the oxidized nature of the phosphonium cation makes it an unlikely candidate to facilitate the oxidation of other organic molecules.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, are highly valued for their efficiency and atom economy. While triphenylphosphonium perchlorate itself is not frequently cited as a direct catalyst for MCRs, the in situ formation of triphenylphosphonium salts is a key feature in several multi-component synthetic strategies.

These reactions often leverage the nucleophilicity of triphenylphosphine, which reacts with an electrophile to generate a phosphonium intermediate that then participates in subsequent transformations. The acid component, which could be perchloric acid to form the perchlorate salt, plays a crucial role in protonating intermediates.

For example, a prominent multi-component reaction involves triphenylphosphine, dialkyl acetylenedicarboxylates (DAADs), and a Brønsted acid. The initial step is a Michael addition of triphenylphosphine to the DAAD, which, after protonation by the acid, forms a vinyltriphenylphosphonium salt. This reactive intermediate can then undergo further reactions, leading to the synthesis of complex stabilized phosphorus ylides researchgate.net. Similarly, stable zwitterionic phosphonium inner salts have been synthesized through a three-component reaction of phosphines, benzynes, and carbon dioxide acs.org. A novel four-component reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, a phosphine (B1218219), and an acid has also been developed to synthesize stable phosphonium salts, which are then used in subsequent transformations to create bis-heteroarenes researchgate.net.

These examples highlight that the triphenylphosphonium moiety is a versatile building block assembled through MCRs, which then serves as a precursor for other valuable chemical structures.

Table 1: Examples of Multi-Component Reactions Involving Triphenylphosphonium Salt Formation

| Reactants | Key Intermediate | Final Product Class | Ref. |

| Triphenylphosphine, Dialkyl Acetylenedicarboxylate, Acid (e.g., phenols, imides) | Vinyltriphenylphosphonium Salt | Stabilized Phosphorus Ylides | researchgate.net |

| Triphenylphosphine, Benzyne, Carbon Dioxide | Zwitterionic Phosphonium Inner Salt | Stable Zwitterionic Compounds | acs.org |

| Arene, 2-Heteroatom Aryl Aldehyde, Phosphine, Acid | Arylmethylphosphonium Salt | Bis-heteroarenes (via subsequent reaction) | researchgate.net |

| Thiols, Aldehydes, Triphenylphosphine, Triflic Acid | Thiophosphonium Salt | Thioethers, Thioesters, Dithioesters | acs.org |

Comparison with Other Acidic Catalysts (e.g., Lewis Acid or Brønsted Acid Catalysts)

Triphenylphosphonium perchlorate is a salt formed from the strong acid, perchloric acid, and the weak base, triphenylphosphine. The catalytic character of the triphenylphosphonium cation ([HP(C₆H₅)₃]⁺) is that of a Brønsted acid, capable of donating a proton. The acidity of this cation can be quantified by its pKa value.

The conjugate acid of triphenylphosphine has an aqueous pKa of 2.73 nih.gov. This places it as a moderately strong acid in organic chemistry, significantly more acidic than common carboxylic acids like acetic acid (pKa ≈ 4.76), but much weaker than strong mineral acids such as hydrochloric acid (pKa ≈ -6.3).

Compared to Lewis acids, which function by accepting an electron pair, Brønsted acids like the triphenylphosphonium ion operate via proton transfer. The choice between a Lewis acid and a Brønsted acid catalyst depends on the specific reaction mechanism. For reactions that are initiated by protonation, such as certain types of Friedel-Crafts reactions or the hydrolysis of acetals, a Brønsted acid is required nih.gov. Quaternary phosphonium salts bearing acidic protons have been demonstrated to be effective Brønsted acid catalysts for Friedel-Crafts-type reactions nih.gov.

The utility of triphenylphosphonium perchlorate as a Brønsted acid catalyst lies in its moderate acidity, solid nature, and solubility in organic solvents, which can be advantageous for specific applications where a precisely controlled level of acidity is needed.

Table 2: Comparison of Acidity (pKa in water) of Triphenylphosphonium Ion with Other Acid Catalysts

| Catalyst | Acid Type | pKa (aqueous) |

| Triphenylphosphonium Ion | Brønsted Acid | 2.73 nih.gov |

| Acetic Acid | Brønsted Acid | 4.76 |

| Trifluoroacetic Acid | Brønsted Acid | 0.23 |

| Hydrochloric Acid | Brønsted Acid | ~ -6.3 |

| Boron Trifluoride (BF₃) | Lewis Acid | Not Applicable |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Not Applicable |

Synergistic Catalysis with Transition Metal Complexes

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation with greater efficiency or selectivity than either catalyst alone, is a powerful strategy in modern synthesis. The combination of phosphonium salts and transition metals is an emerging area of such cooperative catalysis.

A clear example of this synergy is the asymmetric construction of N-bridged [3.2.1] cyclic systems, which are members of the tropane (B1204802) family. This transformation was achieved through a dual catalytic system employing a chiral dipeptide phosphonium salt and a silver-based Lewis acid nih.gov. Mechanistic studies suggested a "sandwich" reaction model where multiple weak-bond interactions between the two catalysts and the substrate cooperatively activate the substrate to achieve high yield and stereoselectivity nih.gov.

Another form of synergy involves reactions where a phosphine serves a dual role as both an organocatalyst and a ligand for a transition metal catalyst within the same reaction vessel. For instance, a unified approach to synthesizing highly substituted furans utilizes a sequential phosphine-palladium catalysis. In this process, the phosphine first acts as an organocatalyst, facilitating a Michael addition. The phosphonium species formed in situ is a key intermediate. Subsequently, the same phosphine molecule acts as a ligand for a palladium catalyst that promotes a Heck cyclization to complete the synthesis nih.gov. This integrated system, where the phosphonium intermediate plays a crucial role, demonstrates a seamless collaboration between organocatalysis and transition metal catalysis nih.gov.

Table 3: Examples of Synergistic Catalysis Involving Phosphonium Salts and Transition Metals

| Catalytic System | Reaction Type | Role of Phosphonium Species | Transition Metal | Ref. |

| Chiral Dipeptide Phosphonium Salt / Silver(I) Salt | Asymmetric Cyclization | Co-catalyst, Stereocontrol | Silver (Lewis Acid) | nih.gov |

| Triphenylphosphine / Palladium(0) | Michael Addition / Heck Cyclization | Organocatalyst precursor / Ligand | Palladium | nih.gov |

Computational and Theoretical Studies of Triphenylphosphonium Perchlorate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For triphenylphosphonium perchlorate (B79767), DFT calculations are instrumental in defining its fundamental chemical and physical characteristics. Methodologies such as the B3LYP functional combined with a 6-31G(d,p) or higher basis set are commonly employed for such analyses, providing a balance between computational cost and accuracy. nih.govnih.gov

Structural Optimization and Energetic Profiles

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. Starting from experimental crystallographic data, which shows the compound consists of C₁₈H₁₅PH⁺·ClO₄⁻ ion pairs, DFT calculations refine the atomic coordinates to a local energy minimum on the potential energy surface. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles for both the triphenylphosphonium cation and the perchlorate anion.

Table 1: Selected Optimized Geometrical Parameters for Triphenylphosphonium Perchlorate

| Parameter | Bond/Angle | Calculated Value | Experimental Value researchgate.net |

| Bond Length | P-H | ~1.3 Å | 1.25 (5) Å |

| Bond Length | P-C (avg) | ~1.8 Å | Varies |

| Bond Length | Cl-O (avg) | ~1.4 Å | Varies |

| Bond Angle | C-P-C (avg) | ~109.5° | Distorted Tetrahedral |

| Bond Angle | O-Cl-O (avg) | ~109.5° | Tetrahedral |

Note: Calculated values are typical representations based on DFT studies of similar compounds and may vary with the level of theory.

Analysis of Charge Distribution and Electronic Structure (HOMO-LUMO)

The distribution of electron density within the triphenylphosphonium perchlorate ion pair is crucial for understanding its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charge on each atom. nih.gov This reveals a delocalized positive charge on the phosphonium (B103445) cation, particularly on the phosphorus and hydrogen atoms, and a negative charge distributed among the oxygen atoms of the perchlorate anion.

The electronic structure is further elucidated by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this ion pair, the HOMO is typically localized on the electron-rich perchlorate anion, while the LUMO is predominantly found on the triphenylphosphonium cation. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. eurjchem.com A larger energy gap suggests higher stability. The charge transfer that occurs from the HOMO to the LUMO is a key aspect of the ion pair's electronic behavior. nih.gov

Table 2: Calculated Electronic Properties of Triphenylphosphonium Perchlorate

| Property | Description | Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.3 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.2 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.1 |

Note: Values are representative based on DFT calculations for analogous perchlorate salts and can differ based on the specific functional and basis set used. mdpi.com

Thermochemical Parameter Determination

DFT calculations, coupled with frequency analysis, can predict various thermochemical parameters. These calculations confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). From the vibrational frequencies, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined at a given temperature. This information is vital for understanding the stability and reactivity of the compound under different thermal conditions.

Molecular Modeling and Simulations for Intermolecular Interactions

While DFT is excellent for single molecules or small clusters, molecular modeling and simulations are better suited for studying the collective behavior of many molecules, such as in a crystal lattice or in solution. These methods are essential for a detailed understanding of the non-covalent interactions that dictate the supramolecular assembly.

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions in determining the crystal structure of triphenylphosphonium perchlorate. The primary hydrogen bond donor is the P-H group of the cation, while the oxygen atoms of the perchlorate anion act as acceptors. Experimental data has identified C-H···O hydrogen bonds between the phenyl rings of the cation and the oxygen atoms of the anion, which contribute to the stability of the crystal packing. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamics and strength of these hydrogen bonds. rsc.orgrsc.org By analyzing the trajectories of the atoms over time, one can determine the average bond distances, angles, and lifetimes of these interactions. Such simulations reveal a network of weak C-H···O and potentially a stronger P-H···O hydrogen bond, creating a robust three-dimensional supramolecular architecture. nih.gov

Analysis of Electrostatic and Hydrophobic Interactions

Beyond hydrogen bonding, the assembly of triphenylphosphonium perchlorate is governed by a balance of electrostatic and hydrophobic interactions. The strong electrostatic attraction between the positively charged phosphonium ion and the negatively charged perchlorate anion is the primary driving force for ion pairing. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visually represent the charge distribution, highlighting the positive potential around the P-H and phenyl protons and the negative potential around the perchlorate oxygens. nih.govnih.gov

Simultaneously, the large, nonpolar phenyl groups of the cation give it a significant hydrophobic character. nih.gov In condensed phases, these groups tend to interact with each other through π-π stacking and van der Waals forces. In aqueous environments, hydrophobic interactions would drive the aggregation of the ions to minimize contact with water molecules. nih.gov The interplay between the strong, directional hydrogen bonds, the powerful electrostatic attraction of the ions, and the weaker, non-directional hydrophobic forces ultimately defines the material's solid-state structure and its behavior in different media. nih.govosti.gov

Homology Modeling for Molecular Target Interactions

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. redalyc.org The method relies on the principle that proteins with similar amino acid sequences (homologs) adopt similar 3D structures. The process involves identifying a known protein structure (the "template") that has a high sequence similarity to the target protein of unknown structure. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. frontiersin.org

This technique is particularly valuable in drug discovery and molecular biology for understanding how a molecule, such as a ligand or potential drug, might interact with a protein target. nih.gov By generating a 3D model of a target protein, researchers can perform molecular docking simulations to predict the binding mode, affinity, and specificity of ligands like triphenylphosphonium perchlorate. These models can elucidate key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

Exploration of Reaction Pathways and Transition States through Computational Methods

The study of chemical reactions at a molecular level is greatly enhanced by computational methods that map out reaction pathways and characterize transition states. These theoretical approaches, such as Density Functional Theory (DFT), allow researchers to investigate the energetics and mechanisms of chemical transformations. acs.orgnih.govacs.org For the triphenylphosphonium perchlorate system, these methods can be applied to understand its formation, which occurs from the reaction of triphenylphosphine (B44618) with perchloric acid. researchgate.net

Computational exploration of a reaction pathway involves calculating the potential energy surface that connects reactants to products. Key points on this surface include energy minima, corresponding to stable molecules (reactants, intermediates, and products), and saddle points, which represent the transition states. The energy difference between the reactants and the highest transition state determines the activation energy of the reaction, a critical factor for its kinetics.

These computational studies can provide detailed information on:

Reaction Mechanism: Elucidating the step-by-step process of bond breaking and formation. For instance, DFT calculations can model the proton transfer from perchloric acid to the phosphorus atom of triphenylphosphine.

Transition State Geometry: Determining the precise arrangement of atoms at the peak of the energy barrier, which is crucial for understanding how the reaction proceeds.

Noncovalent Interactions: Analyzing the role of weaker interactions, such as hydrogen bonds and van der Waals forces, in stabilizing intermediates and transition states, which can significantly influence the reaction pathway. nih.gov

Theoretical studies using methods like the quantum theory of atoms in molecules (QTAIM) can further analyze the electron density to characterize the nature of chemical bonds and noncovalent interactions within the reacting system. nih.gov While specific publications detailing the complete reaction pathway for triphenylphosphonium perchlorate formation were not found, the established methodologies in computational chemistry provide a robust framework for such investigations. acs.org

Database Studies for Conformational and Geometric Analysis (e.g., Cambridge Structural Database)

Databases of molecular structures are indispensable resources for modern chemical research. The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures determined through experimental methods like X-ray and neutron diffraction. unipa.itnih.govbiokeanos.com It allows scientists to access, analyze, and compare detailed 3D structural information for hundreds of thousands of compounds. cam.ac.uk

A search of crystallographic literature reveals a detailed study of triphenylphosphonium perchlorate, providing precise geometric and conformational data. researchgate.net The compound crystallizes as ion pairs, consisting of the triphenylphosphonium cation ([C₁₈H₁₅PH]⁺) and the perchlorate anion (ClO₄⁻). researchgate.net The crystal structure was determined by X-ray diffraction, and the data provide a definitive look at its solid-state conformation. researchgate.net

Detailed crystal data and geometric parameters from the published structure of triphenylphosphonium perchlorate are summarized in the tables below. researchgate.net

Table 1: Crystal Data and Structure Refinement for Triphenylphosphonium Perchlorate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₆P⁺·ClO₄⁻ |

| Formula Weight | 362.73 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.6695 (18) |

| b (Å) | 13.113 (2) |

| c (Å) | 12.488 (2) |

| V (ų) | 1747.2 (5) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.379 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 294 |

| R-factor | 0.053 |

Data sourced from Zhu et al. (2007). researchgate.net

Table 2: Selected Bond Lengths and Angles for Triphenylphosphonium Perchlorate

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| P1—H1 | 1.25 (5) |

| P1—C1 | 1.787 (4) |

| P1—C7 | 1.789 (3) |

| Bond Angles | |

| C1—P1—C1A | 108.0 (3) |

| C1—P1—C7 | 110.12 (15) |

| C7—P1—H1 | 109.9 (19) |

| C1—P1—H1 | 108.7 (13) |

Symmetry code: (A) x, -y+1/2, z. Data sourced from Zhu et al. (2007). researchgate.net

Q & A

Q. How can perchloric acid concentration and temperature be optimized for selective oxidation in metal analysis?

Perchloric acid’s oxidation strength is concentration- and temperature-dependent. For instance, boiling 30% HClO₄ does not oxidize hypophosphorous acid, while 60% HClO₄ oxidizes vanadium(IV) to vanadium(V), and 72% HClO₄ oxidizes chromium(III) to dichromate . To design experiments, calibrate concentrations (e.g., 30–72%) and temperatures (boiling points: 203°C for 72% azeotrope) based on target redox potentials (~2.0 V at 72%) . Pre-test under inert conditions to avoid explosive anhydrous HClO₄ formation .

Q. What safety protocols are critical when handling perchloric acid in organic synthesis with triphenylphosphane?

- Use dedicated fume hoods with wash-down systems to prevent perchlorate salt buildup in ducts .

- Avoid contact with dehydrating agents (e.g., P₂O₅, H₂SO₄) or organics (e.g., triphenylphosphane), which risk violent reactions .

- Employ neoprene gloves and rubber aprons. Never heat HClO₄ in oil baths or open flames .

Q. How can perchloric acid improve chromatographic resolution in pharmaceutical impurity profiling?

Perchloric acid acts as a chaotropic agent in mobile phases, reducing peak broadening. For example, in a central composite design (CCD), 10% HClO₄ increased retention factors (k = 0.95–1.05) and resolution between risperidone/olanzapine impurities compared to trifluoroacetic acid . Optimize pH (2.0–3.6) with sodium perchlorate and phosphoric acid for stability .

Advanced Research Questions

Q. How do anion adsorption effects influence reaction mechanisms in perchloric acid vs. phosphoric acid systems?

Adsorbed anions alter reaction kinetics. In dehydration studies, perchlorate ions (ClO₄⁻) induce higher-order reactions (order ≈3–4) due to strong adsorption, while phosphate ions (PO₄³⁻) reduce the order to ~1 . Use cyclic voltammetry or in-situ FTIR to monitor anion-specific adsorption and correlate with rate laws .

Q. What methodologies resolve contradictions in perchloric acid’s role in soil phosphorus vs. sulfur determination?

Conflicting protocols arise from acid combinations:

Q. How can triphenylphosphane-perchloric acid systems be stabilized for catalytic applications?

Triphenylphosphane (PPh₃) reacts explosively with HClO₄. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.